
Levamisole hydrochloride
概要
説明
Levamisole hydrochloride (C₁₁H₁₂N₂S·HCl, molecular weight 240.75 g/mol) is a chiral imidazothiazole derivative with the IUPAC name (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride . It exists as a white crystalline powder with a solubility of 210 g/L in water at 20°C . Its stereospecificity is critical, as the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is less potent .
Primarily used as a broad-spectrum anthelmintic, it targets nicotinic acetylcholine receptors in nematodes, causing spastic paralysis and expulsion . It also exhibits immunomodulatory properties, enhancing T-cell activation, macrophage phagocytosis, and antibody production in immunosuppressed states . Clinically, it is employed in veterinary medicine for parasitic infections and historically in humans for colorectal cancer and autoimmune conditions .
準備方法
Synthetic Routes and Reaction Conditions: Levamisole Hydrochloride is synthesized from L-tetramisole. The process involves dissolving L-tetramisole in acetone, adding sodium selenite, and decolorizing with activated carbon. Dry hydrogen chloride gas is then introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain this compound .
Industrial Production Methods: In industrial settings, L-tetramisole is dissolved in isopropanol, followed by the addition of an antioxidant. The mixture is decolorized with activated carbon, filtered, and hydrogen chloride gas is introduced under stirring. The pH is controlled at 4-5, and the final product is separated and purified .
化学反応の分析
Oxidation Reactions
Levamisole hydrochloride undergoes oxidation under acidic conditions, with bromamine-T (BAT) serving as a common oxidizing agent.
Key Findings from Kinetic Studies
- Stoichiometry : A 1:1 molar ratio is observed between this compound and BAT in hydrochloric acid medium .
- Products : Oxidation yields levamisole S-oxide , confirmed via GC-MS analysis (molecular ion peak at m/z = 220) .
- Reaction Order :
Mechanistic Pathway
- Acid-Catalyzed Activation : BAT reacts with HCl to form hypobromous acid (HOBr) .
- Electrophilic Attack : HOBr oxidizes the sulfur atom in levamisole’s thiazole ring, forming S-oxide .
Kinetic Parameters
Electrochemical Oxidation
Cyclic voltammetry studies reveal pH-dependent oxidation behavior:
- pH 1–7 : Oxidation occurs via a single irreversible peak at ~1.1 V (vs. Ag/AgCl) .
- Mechanism : Proton-coupled electron transfer (PCET) involving the thiazole sulfur atom .
Peak Current vs. pH
pH | Peak Potential (V) | Oxidation Current (µA) |
---|---|---|
1.2 | 1.05 | 12.4 |
6.8 | 1.12 | 9.8 |
8.0 | 1.10 | 8.2 |
Acetylation Reactions
This compound reacts with acetylating agents under specific conditions:
Reaction with Heroin HCl
- Conditions : Alumina (basic, 4% H₂O) as catalyst, 24 hours at 25°C .
- Product : Acetyllevamisole , confirmed via GC-MS (m/z = 246) .
Key Observations
- Yield : ~85% under optimized conditions .
- Side Products : Trace amounts of N-acetyllevamisole due to competing amine acetylation .
Stability in Solution
This compound degrades under alkaline conditions:
- pH 7.5 : 10% degradation within 4 hours at 37°C .
- Primary Degradation Pathway : Hydrolysis of the imidazothiazole ring .
Degradation Kinetics
pH | Degradation Rate (k, h⁻¹) | Half-life (h) |
---|---|---|
1.2 | 0.0012 | 577 |
6.8 | 0.025 | 27.7 |
Interaction with Metal Ions
- Ru³⁺ Catalysis : RuCl₃ accelerates BAT-mediated oxidation by facilitating HOBr generation .
- Cu²⁺ Inhibition : Copper ions form stable complexes with levamisole, reducing oxidative reactivity .
Photodegradation
Exposure to UV light (254 nm) induces C–S bond cleavage in the thiazole ring, yielding phenylimidazole derivatives .
科学的研究の応用
Immunomodulatory Effects
Levamisole is recognized for its ability to enhance immune responses. It stimulates T-cell activation, increases antibody production, and enhances macrophage activity. These effects make it a candidate for treating immune-mediated diseases.
- Research Findings:
- A study indicated that levamisole could restore immune function in patients with rheumatoid arthritis, improving their clinical outcomes .
- In vitro studies demonstrated that levamisole enhances the cytotoxic effects of chemotherapy agents like fluorouracil against tumor cells, leading to increased apoptosis in cancerous cells .
Cancer Treatment
Levamisole has been extensively studied as an adjunctive treatment in various cancers, particularly colorectal cancer.
- Clinical Applications:
- Levamisole combined with fluorouracil has shown improved survival rates in patients with stage III colon cancer .
- Its mechanism appears to involve modulation of immune responses rather than direct cytotoxic effects on tumor cells. This dual action enhances the overall efficacy of chemotherapy regimens .
Table 1: Summary of Clinical Studies on Levamisole in Cancer Treatment
Study Type | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
Randomized Controlled Trial | Colorectal Cancer | Levamisole + Fluorouracil | Improved survival rates |
Phase II Trial | Various Cancers | Levamisole + Chemotherapy | Enhanced immune response |
In Vitro Study | Tumor Cell Lines | Levamisole + Fluorouracil | Increased apoptosis |
Veterinary Applications
In veterinary medicine, levamisole is primarily used for treating gastrointestinal nematodes in livestock.
- Efficacy Against Parasitic Infections:
- Research has shown that levamisole effectively treats infections caused by Toxocara canis, a common parasite in dogs .
- It is also utilized in aquaculture to combat parasitic infections such as Microcotyle sebastis in fish. Recent studies reported successful outcomes with oral administration methods .
Table 2: Veterinary Applications of Levamisole
Animal Type | Application | Efficacy Rate |
---|---|---|
Cattle | Gastrointestinal roundworms | High efficacy |
Dogs | Toxocara canis | Effective treatment |
Fish | Microcotyle sebastis | Up to 41.6% efficacy |
Safety and Adverse Effects
Despite its therapeutic benefits, levamisole has been associated with serious side effects, including agranulocytosis, which led to its withdrawal from the U.S. market in 2000 . Monitoring and patient education are essential when using this compound.
作用機序
Levamisole Hydrochloride acts as a nicotinic acetylcholine receptor agonist, causing continuous stimulation of parasitic worm muscles, leading to paralysis and eventual death of the parasite . It also stimulates the immune system by enhancing T-cell responses, increasing antibody formation, and potentiating monocyte and macrophage functions .
類似化合物との比較
Levamisole hydrochloride’s unique dual anthelmintic-immunomodulatory profile differentiates it from other compounds. Below is a detailed comparison with key analogues:
Chemical and Pharmacokinetic Properties
Efficacy Against Target Parasites
- Levamisole HCl: Microcotyle sebastis (Korean rockfish): 100 mg/L minimum effective concentration (MEC) in vitro; 41.6% efficacy at 200 mg/kg orally . Parafilaria bovicola: 76% lesion reduction in cattle . Lagochilascaris minor: Limited efficacy in mice, with larval persistence post-treatment .
Nitroxynil :
Mebendazole :
Resistance Profiles
生物活性
Levamisole hydrochloride, a synthetic derivative of the imidazothiazole class, is primarily known for its antihelminthic properties but has garnered attention for its diverse biological activities, particularly in immunomodulation. This article explores the multifaceted biological effects of levamisole, including its mechanisms of action, clinical applications, and research findings.
Levamisole exerts its biological effects through several mechanisms:
- Nicotinic Acetylcholine Receptor Agonism : As an agonist at nicotinic acetylcholine receptors in nematodes, levamisole disrupts muscle function, leading to paralysis and death of the parasites .
- Immunomodulatory Effects : Levamisole enhances both humoral and cellular immune responses. It stimulates T-cell activation and proliferation, increases natural killer (NK) cell activity, and augments macrophage functions such as phagocytosis and chemotaxis . Specifically, it preferentially activates T helper-1 cells, resulting in increased production of interleukin-2 (IL-2), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) .
Clinical Applications
Levamisole has been utilized in various clinical settings beyond its initial use as an antihelminthic agent:
- Dermatology : Levamisole is employed to treat conditions like warts, lichen planus, and Behcet's disease. Studies have shown significant improvement in patients with chronic pyodermas and recurrent herpes infections when treated with levamisole .
- Cancer Therapy : In oncology, levamisole is used as an adjuvant therapy alongside fluorouracil for colorectal cancer. Its role in modulating immune response is believed to enhance the efficacy of chemotherapy .
- Autoimmune Disorders : Levamisole has shown promise in managing autoimmune conditions by restoring immune function. For instance, patients with oral lichen planus exhibited over 80% improvement after treatment with levamisole combined with corticosteroids .
Research Findings
Numerous studies have investigated the biological activity of levamisole:
Table 1: Summary of Key Research Findings on Levamisole
Case Studies
- Recurrent Herpes Genitalis : In a study involving 21 patients, those treated with levamisole showed a notable decrease in the frequency and severity of outbreaks compared to placebo .
- Oral Lichen Planus : A clinical trial demonstrated that patients receiving levamisole experienced significant improvements after just two weeks of treatment, with sustained remission lasting up to 9.5 months .
- Chronic Pyodermas : In patients with chronic skin infections resistant to other treatments, levamisole administration resulted in marked clinical improvement attributed to its stimulatory effects on T-cells .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the solubility of levamisole hydrochloride in different solvents?
- Methodology : Use gravimetric or synthetic methods to measure solubility across temperatures (283.15–333.15 K). Solvents like methanol, ethanol, and DMSO are common. Validate data with thermodynamic models (e.g., NRTL, Wilson) to correlate solubility behavior .
- Key Tools : High-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for melting properties, and powder X-ray diffraction (PXRD) to assess crystallinity .
Q. Which analytical techniques are optimal for quantifying this compound in biological samples?
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) for plasma or tissue extracts. Sample preparation involves solid-phase extraction (SPE) to isolate levamisole .
- Surface-Enhanced Raman Spectroscopy (SERS) : Use silver/gold nanoparticles as substrates for rapid detection in complex matrices (e.g., pork). Achieves recovery rates of 80–96% with RSD <6.2% .
Q. How does this compound modulate immune responses in preclinical models?
- Mechanism : Acts as a nicotinic acetylcholine receptor (nAChR) agonist, stimulating T-cell proliferation and macrophage activity. Dosing regimens (1–5 mg/kg in mice) enhance IFN-γ and IL-2 production, validated via flow cytometry .
Q. What storage conditions preserve this compound stability?
- Guidelines : Store as single-component solutions in methanol (1 mg/mL) at −20°C. For solid forms, use inert atmospheres and desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can thermodynamic modeling improve the purification of this compound?
- Approach : Calculate mixing Gibbs free energy (ΔGmix) and entropy (ΔSmix) using solubility data. Optimize crystallization solvents (e.g., methanol/water mixtures) based on Hansen solubility parameters .
- Case Study : A 2022 study achieved 99% purity using continuous segmented flow crystallizers, leveraging temperature-dependent solubility gradients .
Q. What molecular techniques detect levamisole resistance in parasitic nematodes?
- qPCR Assays : Target single-nucleotide polymorphisms (SNPs) in the acetylcholine receptor subunit gene (Hc-acr-8) of Haemonchus contortus. Resistance correlates with reduced binding affinity (IC50 increases >10-fold) .
Q. How does pH influence the ionization state and bioactivity of this compound?
- Analysis : At pH <8.0 (pKa = 8.0), levamisole exists as a cation, enhancing solubility in aqueous buffers. Bioactivity assays (e.g., antiviral HSV-1 studies) require pH 6.2–7.4 to maintain ionization .
Q. What are the challenges in resolving levamisole enantiomers during synthesis?
- Resolution Methods : Chiral chromatography (Chiralpak IA column) with hexane:ethanol mobile phases. (−)-Levamisole (S-isomer) shows 20–30× higher anthelmintic activity than the R-form .
Q. How do structural modifications impact levamisole’s immunomodulatory vs. anthelmintic activities?
- SAR Studies : Imidazothiazole ring modifications (e.g., methyl substitutions) reduce nAChR agonism but retain TLR4-mediated cytokine induction. Dose-response curves (EC50) validate dual-target effects .
Q. Methodological Considerations
Validating Purity in Pharmaceutical Formulations
- USP Standards : Use non-aqueous titration with perchloric acid (0.1M) and crystal violet indicator. Acceptance criteria: ≥98.5% purity (dry basis) .
- Impurity Profiling : Thin-layer chromatography (TLC) with toluene:methanol:acetic acid (45:8:4) identifies 2,3-dihydro derivatives (limit: <0.5%) .
Optimizing SERS Detection Limits for Residue Analysis
- Protocol : Colloidal gold nanoparticles (40 nm) with 785 nm laser excitation. Calibration curves (0.1–10 ppm) yield R<sup>2</sup> >0.9. Pre-treatment involves acetonitrile extraction to remove matrix interferents .
Q. Contradictions and Clarifications
特性
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14769-73-4 (Parent) | |
Record name | Levamisole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047518 | |
Record name | Levamisole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
Record name | SID56463293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | LEVAMISOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
16595-80-5 | |
Record name | Levamisole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16595-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levamisole hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levamisole hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levamisole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levamisole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVAMISOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。